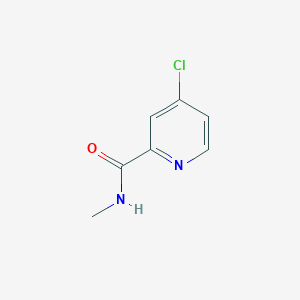

4-Chloro-N-methylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBBMZMEKXUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363105 | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-87-3 | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220000-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Chloro-N-methylpicolinamide

An In-depth Technical Guide to 4-Chloro-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a pyridine (B92270) carboxamide derivative recognized as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its chemical structure, featuring a chlorinated pyridine ring and a methylamide group, makes it a versatile building block for creating more complex molecules, particularly in the field of oncology.[1][3] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in the broader context of drug development.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and pKa, are predicted values derived from computational models.[1][4][5]

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-methylpyridine-2-carboxamide | [5] |

| CAS Number | 220000-87-3 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | White to off-white or pale-yellow crystalline powder/solid | [1][3] |

| Melting Point | 41-48 °C; also reported as 142-145 °C (decomposition) | [1][3][4] |

| Boiling Point | 317.8 ± 27.0 °C (Predicted) | [4] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water, Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| XLogP3 (logP) | 1.1 | [5] |

| pKa | 13.41 ± 0.46 (Predicted) | |

| Purity (Typical) | ≥98.5% (by HPLC) | [1] |

Note on Melting Point Discrepancy: Different sources report significantly different melting points. The lower range (41-48 °C) is more frequently cited in chemical supplier databases, while a higher decomposition temperature (142-145 °C) is also noted.[1][3][4] This may be due to different crystalline forms (polymorphs) or measurement conditions. Researchers should verify this property with their specific batch.

Key Applications

This compound is not typically used as an end-product but serves as a vital building block in multi-step organic synthesis. Its primary application is as a key intermediate in the manufacture of multi-kinase inhibitor drugs, including Sorafenib and Regorafenib, which are used in cancer therapy.[2][6][7] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is displaced.[1]

Caption: Logical workflow from starting materials to final APIs via the key intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

This protocol describes a common laboratory-scale synthesis from a methyl picolinate (B1231196) precursor.[8]

Materials:

-

Methyl 4-chloropicolinate

-

Magnesium chloride (MgCl₂, dry)

-

Methylamine solution (2M in THF)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous THF.

-

Amine Addition: Stir the mixture for 5 minutes at room temperature (20-25 °C). Add a 2M solution of methylamine in THF (approx. 1.8-2.0 eq) dropwise over 10-15 minutes.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Upon completion, carefully add water to the reaction mixture, followed by 1M HCl solution to dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.

-

Washing & Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Melting Point Determination Protocol

This protocol describes the determination of the melting point range using a standard capillary method.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The sample height should be 2-3 mm.[9]

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Solubility Assessment Protocol

This qualitative protocol determines the solubility of the compound in various solvents.[11][12]

Materials:

-

This compound

-

Test tubes and rack

-

Spatula or weighing scale

-

Vortex mixer (optional)

-

Solvents: Deionized water, Methanol, DMSO, Ethyl Acetate, Dichloromethane

Procedure:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

-

Sample Addition: Add approximately 20-30 mg of the compound to each test tube.

-

Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.

-

Mixing: Agitate the tube vigorously for 60 seconds using a vortex mixer or by hand.[11]

-

Observation: Observe the mixture against a contrasting background. Classify the solubility as:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Sparingly/Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 3-5 for each of the other solvents.

Purity Analysis by HPLC (Typical Method)

This section outlines a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing pyridine carboxamide derivatives.[13] Specific parameters may require optimization for the highest resolution and accuracy.

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffer like 0.1% Formic Acid or Trifluoroacetic Acid in water (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 239 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Analysis: Equilibrate the HPLC column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Caption: Workflow for analytical quality control of the final product.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. GHS hazard statements indicate that the compound may cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its significance lies in its role as a foundational element for the synthesis of life-saving kinase inhibitors. The experimental protocols provided herein offer a solid basis for researchers in the fields of medicinal chemistry and process development to synthesize and analyze this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 220000-87-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 4-Chloro-N-methylpicolinamide Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of key derivatives of 4-Chloro-N-methylpicolinamide, a pivotal intermediate in the synthesis of novel anticancer agents. While direct research on the parent compound is limited, extensive studies on its derivatives have revealed significant potential in targeting cancer cell proliferation through multiple pathways, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle regulation via kinase inhibition. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Role of this compound as a Synthetic Precursor

This compound serves as a crucial building block in the synthesis of a new generation of kinase inhibitors and other targeted cancer therapies.[1][2] Its chemical structure is amenable to modification, allowing for the development of derivatives with enhanced potency and specific biological activities. This guide focuses on two such classes of derivatives that have demonstrated significant anticancer effects: 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives and N-methylpicolinamide-4-thiol derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of the key derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives (Compound 5q and related analogues)

| Compound | HepG2 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| 5q | Potent (specific value not provided in source) | Potent (specific value not provided in source) |

| Sorafenib (Reference) | Data not consistently provided across sources | 10.09 |

Note: While compound 5q is highlighted as the most potent in its series, specific IC50 values were not detailed in the available literature. The studies confirm its efficacy at low micromolar concentrations.[3][4][5]

Table 2: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivative (Compound 6p)

| Cell Line | Cancer Type | Compound 6p IC50 (µM) | Sorafenib (Reference) IC50 (µM) |

| HepG2 | Liver Cancer | 2.23 | 16.30 |

| MCF-7 | Breast Cancer | 35.73 | >100 |

| HCT116 | Colon Cancer | 9.14 | 10.09 |

| SW480 | Colon Cancer | 8.78 | 40.65 |

| A549 | Lung Cancer | 13.71 | Not Available |

| SPC-A1 | Lung Cancer | 9.61 | Not Available |

| A375 | Melanoma | 6.97 | Not Available |

| U87 | Glioblastoma | 25.53 | Not Available |

Data sourced from a study on novel N-methylpicolinamide-4-thiol derivatives.[1]

Core Mechanisms of Action

The anticancer activity of this compound derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.

Induction of Apoptosis

Derivatives such as compound 5q have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] This is a critical mechanism for eliminating malignant cells. In vivo studies on colon carcinoma models treated with compound 5q showed a significant increase in apoptotic cells, as evidenced by clustered positive signals in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays.[4]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Compound 5q has demonstrated anti-angiogenic properties by significantly decreasing vessel density in tumor tissues.[3][4] This restricts the tumor's access to nutrients and oxygen, thereby inhibiting its growth.

Aurora B Kinase Inhibition and Cell Cycle Arrest

The N-methylpicolinamide-4-thiol derivative, compound 6p, has been identified as a selective inhibitor of Aurora B kinase.[1] Aurora B is a key regulator of mitosis, and its inhibition leads to errors in chromosome segregation and ultimately, cell cycle arrest and cell death. The potent and selective inhibition of Aurora B by compound 6p highlights a distinct and highly significant mechanism of action for this class of derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

Synthesis of Active Derivatives from this compound

The synthesis of the active derivatives involves multi-step chemical reactions starting from this compound. The general workflow is depicted below.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate IC50 values.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Detection (TUNEL Assay)

Objective: To visualize and quantify apoptotic cells in tumor tissue following treatment.

Protocol:

-

Tissue Preparation: Fix tumor tissue sections in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

-

Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 1-2 hours at 37°C in a humidified chamber.

-

Label Detection: If using an indirect method, incubate with an anti-BrdU-FITC antibody.

-

Counterstaining: Counterstain the nuclei with DAPI or Propidium Iodide.

-

Visualization: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green/fluorescent nuclei.

-

Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in multiple high-power fields.

In Vitro Kinase Inhibition Assay (Aurora B)

Objective: To determine the inhibitory activity of compounds against Aurora B kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant active Aurora B kinase, and the substrate (e.g., histone H3).

-

Inhibitor Addition: Add the test compound (e.g., compound 6p) at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescence-based assay (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of anticancer agents with diverse mechanisms of action. The ability of these compounds to induce apoptosis, inhibit angiogenesis, and selectively target key cell cycle kinases like Aurora B underscores their therapeutic potential. Further research should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic profiles, as well as exploring their efficacy in a broader range of cancer models. The detailed protocols and data presented in this guide provide a solid foundation for advancing these promising molecules through the drug development pipeline.

References

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

The Ascendant Therapeutic Potential of 4-Chloro-N-methylpicolinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 4-Chloro-N-methylpicolinamide has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the biological activities of two promising classes of this compound derivatives: N-methylpicolinamide-4-thiol derivatives and 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives . This document collates quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a key chemical intermediate recognized for its utility in the synthesis of a variety of biologically active molecules.[1] Its structural features allow for diverse chemical modifications, leading to the generation of libraries of compounds with a wide range of pharmacological properties. Notably, derivatives of this scaffold have demonstrated significant potential as antitumor agents, exhibiting mechanisms of action that include the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[2][3] This guide focuses on two prominent series of these derivatives that have shown considerable promise in preclinical studies.

Quantitative Biological Data

The antitumor activity of this compound derivatives has been quantified through in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing potency. The following tables summarize the IC50 values for representative compounds from the two series of derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of N-methylpicolinamide-4-thiol Derivatives

| Compound | R Group | IC50 (µM) vs. HepG2 Cells |

| 6p | -CHCl2 | 2.23 |

| 6q | -CCl3 | 44.09 |

| 6r | -CH2Cl | 94.55 |

| 6s | -CH2CH2Cl | 70.09 |

| 6t | -CH2CH2CH2Cl | 81.53 |

| 6u | -CH=CH2 | 75.54 |

| 6v | -CH2CH=CH2 | 180.31 |

| 6w | -C(CH3)3 | 41.15 |

| Sorafenib | - | 16.30 |

Data sourced from Molecules 2012, 17, 6317-6330.[4]

Table 2: Broad-Spectrum Antiproliferative Activity of Compound 6p

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Cancer | 2.23 |

| MCF-7 | Breast Cancer | 35.73 |

| HCT-116 | Colon Cancer | 9.14 |

| SW480 | Colon Cancer | 8.78 |

| A549 | Lung Cancer | 13.71 |

| SPC-A1 | Lung Cancer | 9.61 |

| A375 | Melanoma | 6.97 |

| U87 | Glioblastoma | 25.53 |

Data sourced from Molecules 2012, 17, 6317-6330.[4]

Table 3: In Vitro Anticancer Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives

| Compound | Linkage | R Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT116 |

| 5q | Amide | 4-CF3 | 1.79 | 1.25 |

| 5a | Urea | 4-F | 10.21 | 12.34 |

| 5j | Amide | H | 5.34 | 6.78 |

| 5p | Amide | 3-CF3 | 2.45 | 3.11 |

| Sorafenib | - | - | 4.56 | 3.98 |

Data sourced from Molecules 2021, 26(4), 1150.[2][5]

Mechanism of Action and Signaling Pathways

N-methylpicolinamide-4-thiol Derivatives: Aurora B Kinase Inhibition

The potent antiproliferative activity of the N-methylpicolinamide-4-thiol series, particularly compound 6p , is attributed to the selective inhibition of Aurora-B kinase.[4] Aurora-B is a key mitotic kinase that plays a crucial role in chromosome segregation and cytokinesis. Its overexpression is frequently observed in various cancers, making it an attractive target for cancer therapy.

4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives: Anti-Angiogenesis and Pro-Apoptotic Effects

The antitumor activity of the 4-(4-formamidophenylamino)-N-methylpicolinamide series, exemplified by compound 5q , is linked to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.[2][5] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By suppressing this process and promoting programmed cell death, these compounds can effectively control tumor progression. While the precise molecular targets of 5q are not fully elucidated, its effects on key markers of angiogenesis and apoptosis have been observed.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives are provided below.

Synthesis of N-methylpicolinamide-4-thiol Derivatives[4]

Procedure:

-

Synthesis of this compound: To a solution of 2-picolinic acid in chlorobenzene, add sodium bromide and thionyl chloride. Heat the mixture to 85°C for 19 hours. After cooling, the solvent is removed under reduced pressure. The residue is then treated with a 2.0 M solution of methylamine (B109427) in methanol (B129727) to yield this compound.

-

Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide: A mixture of 4-aminophenol, potassium tert-butoxide, and potassium carbonate in dry N,N-dimethylformamide is stirred at room temperature. This compound is then added, and the reaction mixture is heated to 85°C for 15 hours under an argon atmosphere.

-

Synthesis of Target Derivatives (e.g., 6p): To a solution of 4-(4-aminophenylthio)-N-methylpicolinamide and potassium carbonate in tetrahydrofuran (B95107) (THF), the desired acyl chloride (e.g., 2-chloroacetyl chloride for 6p) is added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature. The product is then extracted and purified.

Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives[2][3]

Procedure:

-

Synthesis of this compound: This intermediate is prepared as described in section 4.1.

-

Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide: A mixture of this compound and N-(4-aminophenyl)acetamide is heated at 160°C. The resulting solid is then refluxed in ethanol (B145695) with concentrated hydrochloric acid, followed by neutralization to yield the desired intermediate.

-

Synthesis of Target Amide Derivatives (e.g., 5q): To a suspension of 4-(4-aminophenylamino)-N-methylpicolinamide and anhydrous potassium carbonate in THF, the appropriate substituted benzoyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride for 5q) is added dropwise. The mixture is stirred at room temperature for 2 hours, followed by extraction and purification.[3]

In Vitro Cell Proliferation (MTT) Assay

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Activity Assay[2][5]

Protocol:

-

Female BALB/c nude mice (6-8 weeks old) are used.

-

Human colon carcinoma (e.g., CT26) cells (5 x 10^6 cells in 0.1 mL PBS) are subcutaneously inoculated into the right flank of each mouse.

-

When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to a control group and a treatment group.

-

Compound 5q is administered orally via gastric perfusion daily at a dosage of 75 mg/kg. The control group receives the vehicle.

-

Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for CD31 (Angiogenesis)[2]

Protocol:

-

Tumor tissues are excised, fixed in 4% paraformaldehyde, and embedded in paraffin (B1166041) or frozen in OCT compound.

-

5 µm sections are cut and mounted on slides.

-

For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

-

Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.

-

The sections are blocked with 5% normal goat serum.

-

The slides are incubated with a primary antibody against CD31 overnight at 4°C.

-

After washing, the sections are incubated with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The signal is developed using a diaminobenzidine (DAB) substrate kit, and the sections are counterstained with hematoxylin.

-

Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields.

TUNEL Assay for Apoptosis[2]

Protocol:

-

Tumor sections are prepared as described for immunohistochemistry.

-

The sections are permeabilized with proteinase K.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP, is added to the sections and incubated in a humidified chamber at 37°C.

-

The reaction is stopped, and the sections are incubated with a streptavidin-HRP conjugate.

-

The signal is visualized with a DAB substrate kit, and the sections are counterstained with methyl green.

-

The apoptotic index is determined by counting the number of TUNEL-positive (brown-stained) nuclei relative to the total number of nuclei.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The N-methylpicolinamide-4-thiol and 4-(4-formamidophenylamino)-N-methylpicolinamide series have demonstrated potent in vitro and in vivo antitumor activities through distinct but complementary mechanisms of action, including the inhibition of Aurora-B kinase, suppression of angiogenesis, and induction of apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these and related compounds as next-generation cancer therapies. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their precise molecular targets and downstream signaling effects to facilitate their translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Chloro-N-methylpicolinamide and its Analogs

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Chloro-N-methylpicolinamide, a key pharmacophore in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial intermediate in the synthesis of several approved anti-cancer drugs, including the multi-kinase inhibitors sorafenib (B1663141) and regorafenib. Beyond its role as a synthetic building block, the N-methylpicolinamide scaffold itself is a "privileged structure," appearing in numerous biologically active compounds. This guide will delve into the known structure-activity relationships of this core, focusing on how modifications to its key components influence biological activity, primarily in the context of anticancer research. While a systematic SAR study on the bare this compound core is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on its derivatives.

Core Structure and Key Modification Points

The this compound scaffold presents three primary points for chemical modification to explore the structure-activity relationship. These modifications are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties.

A diagram illustrating the key points for SAR studies on the this compound scaffold.

Structure-Activity Relationship Analysis

The Picolinamide (B142947) Scaffold

The pyridine-2-carboxamide moiety is a critical component for the biological activity of this class of compounds. It acts as a scaffold to correctly orient the other substituents for optimal interaction with their biological targets. The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the amide group can act as hydrogen bond acceptors, while the amide N-H (in the case of a primary amide) can be a hydrogen bond donor. The relative position of the carboxamide group on the pyridine ring is also important for activity.

The 4-Position Substituent

The chloro group at the 4-position of the pyridine ring plays a significant role in the electronic properties of the molecule and its interactions with target proteins.

-

Electron-withdrawing Nature: The chlorine atom is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic ring. This can be crucial for binding to the active site of kinases.

-

Steric and Lipophilic Contributions: The size and lipophilicity of the substituent at this position are critical. While a chloro group is relatively small, replacement with bulkier groups can either enhance or diminish activity depending on the topology of the target's binding pocket.

-

Leaving Group Potential: In some contexts, the 4-chloro substituent can act as a leaving group in nucleophilic aromatic substitution reactions, which is a key step in the synthesis of more complex derivatives.

In a study on pyrrolizine-5-carboxamides, a 4-chloro substitution was found to increase activity against MCF-7 and A2780 cancer cell lines, suggesting a beneficial role for this substituent in certain molecular contexts.[1] However, a broader review on pyridine derivatives indicated that halogen atoms might, in some cases, lead to lower antiproliferative activity compared to other functional groups like methoxy (B1213986) or hydroxyl groups.[2][3] This highlights that the optimal substituent at the 4-position is highly dependent on the specific biological target and the overall structure of the molecule.

The N-Methyl Group

The N-methyl group on the amide nitrogen is a common feature in many biologically active picolinamides.[4] Its role can be multifaceted:

-

Conformational Rigidity: The methyl group can restrict the rotation around the C-N amide bond, leading to a more defined conformation of the molecule. This pre-organization can be entropically favorable for binding to a target.

-

Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

-

Steric Interactions: The methyl group can make important steric or hydrophobic interactions within the binding pocket of the target protein.

Biological Activity and Mechanism of Action

Derivatives of this compound have primarily been investigated as anticancer agents, with a common mechanism of action being the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.

A simplified diagram of a generic kinase signaling pathway that can be targeted by this compound analogs.

Studies on N-methylpicolinamide-4-thiol derivatives, where the 4-chloro group is replaced by a substituted phenylthio moiety, have identified potent inhibitors of Aurora-B kinase, a key regulator of mitosis.[5]

Quantitative Data on Derivatives

While systematic SAR data for the core is unavailable, the following table summarizes the in vitro anti-proliferative activities of a series of N-methylpicolinamide-4-thiol derivatives against various human cancer cell lines. This data provides valuable insights into how modifications at the 4-position can lead to potent anticancer compounds.

Table 1: In Vitro Anti-proliferative Activities (IC50, µM) of N-methylpicolinamide-4-thiol Derivatives [6]

| Compound | R Group on Phenylthio Moiety | HepG2 | MCF-7 | HCT116 | SW480 | A549 | SPC-A1 | A375 | U87 |

| 6p | 4-chlorobutyramido | 2.23 | 35.73 | 9.14 | 8.78 | 13.71 | 9.61 | 6.97 | 25.53 |

| Sorafenib | (Reference Drug) | 16.30 | >100 | 10.09 | 40.65 | 13.15 | 18.60 | 17.96 | 62.19 |

Data extracted from a study on N-methylpicolinamide-4-thiol derivatives.[6] Compound 6p demonstrates broad-spectrum anti-proliferative activity, in some cases superior to the reference drug sorafenib.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 4-substituted-N-methylpicolinamide analogs, based on methods reported in the literature.

General Synthetic Protocol

A common route for the synthesis of 4-substituted-N-methylpicolinamide analogs involves a nucleophilic aromatic substitution reaction starting from this compound.

A general workflow for the synthesis of 4-substituted-N-methylpicolinamide analogs.

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.0 eq).

-

Add the desired nucleophile (e.g., a substituted thiol or amine, 1.2 eq).

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-substituted-N-methylpicolinamide analog.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase (e.g., Aurora-B, VEGFR2).

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay) Protocol

Objective: To assess the cytotoxic or anti-proliferative effect of test compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold is a cornerstone in the design of potent kinase inhibitors and anticancer agents. The structure-activity relationship of this core is dictated by a delicate balance of electronic, steric, and lipophilic properties of its three key components: the picolinamide core, the 4-position substituent, and the N-methyl group. While direct and systematic SAR studies on the parent molecule are limited, research on its derivatives clearly indicates that the 4-position is a prime site for modification to achieve high potency and selectivity. The N-methyl group likely plays a crucial role in maintaining a favorable conformation and modulating physicochemical properties. Future research focusing on systematic modifications of this core structure could lead to the discovery of novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Evaluation of 4-Chloro-N-methylpicolinamide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the in vitro cytotoxicity of 4-Chloro-N-methylpicolinamide. This guide provides a comprehensive framework of established experimental protocols and data presentation formats that can be applied to evaluate the cytotoxic profile of this compound. The data and signaling pathways presented herein are derived from studies on structurally related compounds and should be considered illustrative examples.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery.[1] A critical step in the preclinical assessment of any new chemical entity is the thorough evaluation of its cytotoxic effects on various cell lines. This technical guide outlines the key in vitro assays and methodologies required to characterize the cytotoxicity profile of this compound, enabling researchers to make informed decisions regarding its potential as a therapeutic agent. The following sections detail the experimental protocols for assessing cell viability, and apoptosis induction, and provide a framework for presenting the resulting data.

Data Presentation: Illustrative Cytotoxicity Data for Structurally Related Compounds

Quantitative data from in vitro cytotoxicity assays are fundamental for comparing the potency of a compound across different cell lines and against standard chemotherapeutic agents. The following tables represent typical data formats for presenting such findings.

Table 1: In Vitro Cell Viability (IC50) Data for a Related Chromene Derivative (4-Clpgc)

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| K562 (Human Chronic Myeloid Leukemia) | 4-Clpgc | 72 | 102 ± 1.6[2] |

| PBMCs (Peripheral Blood Mononuclear Cells) | 4-Clpgc | 72 | 143 ± 9.41[2] |

Table 2: Apoptosis Induction in K562 Cells by a Related Chromene Derivative (4-Clpgc) after 48h Treatment

| Treatment Group | Apoptotic Cell Percentage (%) |

| Control | 6.09[2] |

| 4-Clpgc | 84.10[2] |

Table 3: Gene Expression Modulation in K562 Cells by a Related Chromene Derivative (4-Clpgc) after 48h Treatment

| Gene | Fold Change in Expression |

| Bax | 42.74[2] |

| TP53 | 35.88[2] |

| BCL2 | -1.47[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. The following are standard methods that can be employed.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be selected, for example, K562 (leukemia), HepG2 (liver cancer), and HCT116 (colon cancer).[2][3] A non-cancerous cell line, such as peripheral blood mononuclear cells (PBMCs), should be included to assess selectivity.[2]

-

Culture Conditions: Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and incubate for 24, 48, and 72 hours.[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 48 hours).

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[2]

Gene Expression Analysis (Real-Time PCR)

To investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-related genes can be quantified.

-

RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform quantitative real-time PCR using specific primers for target genes (e.g., Bax, BCL2, TP53) and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[2]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms.

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

- 1. This compound | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 4-Chloro-N-methylpicolinamide in the Synthesis of Sorafenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib (B1663141), a multi-kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting key signaling pathways, including the RAF/MEK/ERK pathway and the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.[1][2][3] The synthesis of this complex molecule relies on the strategic use of key intermediates, among which 4-Chloro-N-methylpicolinamide plays a critical role. This technical guide provides an in-depth exploration of the synthesis of sorafenib with a focus on the utilization of this compound, offering detailed experimental protocols, quantitative data analysis, and visualization of the synthetic and signaling pathways.

The Synthetic Pathway: A Central Role for this compound

The most common and efficient synthetic routes to sorafenib utilize this compound as a crucial building block for introducing the picolinamide (B142947) moiety of the final drug molecule. The general strategy involves a two-step process:

-

Formation of the Ether Linkage: A nucleophilic aromatic substitution reaction between this compound and 4-aminophenol (B1666318). This step forms the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.[4][5]

-

Urea (B33335) Moiety Formation: The subsequent reaction of the amino group of 4-(4-aminophenoxy)-N-methylpicolinamide with an isocyanate or a carbamate (B1207046) derivative to form the characteristic urea linkage of sorafenib.[3][6]

This approach offers a convergent and efficient synthesis, with this compound serving as a readily available and reactive precursor.

General synthetic workflow for sorafenib production.

Quantitative Data on Synthesis

The efficiency of sorafenib synthesis is highly dependent on the reaction conditions for each step. The following tables summarize key quantitative data for the synthesis of this compound and its subsequent conversion to sorafenib.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Picolinic Acid | SOCl₂ (3.5 equiv), DMF (cat.) | THF | 70 | 16 | 95 | [7] |

| Picolinic Acid | SOCl₂, NaBr (cat.) | Chlorobenzene | 85 | 19 | 80 | [8] |

| Methyl 4-chloropicolinate | Methylamine | THF | 20 | 2 | 98.5 | [9] |

Table 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound, 4-Aminophenol | K₂CO₃, KOtBu | DMF | 80 | 6 | 80 | [4] |

| This compound, 4-Aminophenol | KOtBu | DMF | 80 | 8 | - | [1] |

Table 3: Synthesis of Sorafenib

| Starting Materials | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | Dichloromethane | Room Temp | - | 92 | [5] |

| 4-(4-aminophenoxy)-N-methylpicolinamide, Imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)-phenyl amide | - | Chlorobenzene | 70-75 | 0.25 | 95 | [10] |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, this compound | KOtBu, K₂CO₃ | DMF | 80-85 | 8 | - | [11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Picolinic Acid[7]

-

Chlorination: To a solution of picolinic acid in tetrahydrofuran (B95107) (THF), add 3.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

-

Reaction: Heat the mixture at 70°C for 16 hours.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and THF.

-

Amidation: Dissolve the crude acid chloride in THF and cool to 0-5°C. Add a 40% aqueous solution of methylamine dropwise while maintaining the temperature.

-

Isolation: Stir the reaction mixture for 4 hours, then extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. A yield of approximately 95% can be expected.

Protocol 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide[4]

-

Deprotonation: To a solution of 4-aminophenol (1 equivalent) in dimethylformamide (DMF), add 1M potassium tert-butoxide in THF (1.05 equivalents) at room temperature. Stir for 2 hours.

-

Coupling: Add this compound (1 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and maintain for 6 hours.

-

Work-up: After cooling, extract the reaction mixture with ethyl acetate.

-

Purification: Wash the organic layer with brine and dry over magnesium sulfate. Remove the solvent in vacuo and purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid (yield ~80%).

Protocol 3: Synthesis of Sorafenib[5]

-

Reaction Setup: Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in dichloromethane.

-

Addition of Isocyanate: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1 equivalent) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: The product, sorafenib, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum to obtain sorafenib as a white solid with a yield of approximately 92%.

Mechanism of Action of Sorafenib: Targeting Key Signaling Pathways

Sorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in both tumor cell proliferation and angiogenesis.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 5. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 11. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Chloro-N-methylpicolinamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Chloro-N-methylpicolinamide, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual workflows are included to facilitate the replication and interpretation of these analytical techniques.

Molecular Structure

Chemical Name: this compound CAS Number: 220000-87-3 Molecular Formula: C₇H₇ClN₂O Molecular Weight: 170.60 g/mol

The structure of this compound consists of a pyridine (B92270) ring substituted with a chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.50 | d | ~5.2 | H-6 |

| ~8.20 | s | - | H-3 |

| ~7.50 | d | ~5.2 | H-5 |

| ~8.3 (broad s) | br s | - | NH |

| ~2.95 | d | ~4.9 | CH₃ |

Note: Predicted values based on similar structures. Actual experimental values may vary slightly.

¹³C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Amide) |

| ~152 | C-2 |

| ~149 | C-6 |

| ~145 | C-4 |

| ~127 | C-5 |

| ~122 | C-3 |

| ~26 | CH₃ |

Note: Predicted values based on typical chemical shift ranges for substituted pyridines and amides.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (δ = 0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Methyl) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1100 | Strong | C-Cl Stretch |

Note: These are expected absorption ranges. The exact peak positions can be influenced by the molecular environment.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

| m/z | Ion | Fragmentation Pathway |

| 170/172 | [M]⁺ | Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 135 | [M - Cl]⁺ | Loss of a chlorine radical |

| 142/144 | [M - CO]⁺ | Loss of carbon monoxide |

| 114 | [M - N(CH₃)C(O)]⁺ | Cleavage of the amide group |

| 58 | [CH₃NHCO]⁺ | N-methylcarboxamide fragment |

Note: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid organic compound is Electrospray Ionization (ESI) coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain structural information.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment. The detailed experimental protocols and workflows serve as a valuable resource for scientists and researchers working with this compound, ensuring consistent and reliable analytical results.

A Comprehensive Technical Guide to 4-Chloro-N-methylpicolinamide: Theoretical and Computational Perspectives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methylpicolinamide is a key chemical intermediate, most notably in the synthesis of multi-kinase inhibitors such as sorafenib (B1663141) and regorafenib, which are pivotal in oncology.[1] This technical guide provides a detailed overview of the theoretical and computational studies related to this compound and its derivatives, alongside experimental protocols for its synthesis and biological evaluation. The document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into its physicochemical properties, synthesis methodologies, and potential mechanisms of action as an anticancer agent. While direct computational studies on the parent molecule are limited, this guide draws upon research on its derivatives to infer its potential biological activities and guide future research.

Physicochemical Properties

This compound is a polar organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.59 g/mol | [2] |

| CAS Number | 220000-87-3 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 41-43°C or 142-145°C (decomposition) | [3][4] |

| Boiling Point (Predicted) | 317.8±27.0 °C | [4] |

| Density (Predicted) | 1.264±0.06 g/cm³ | [4] |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. Slightly soluble in chloroform, dichloromethane, and ethyl acetate. | [3][4] |

Theoretical and Computational Studies

While specific deep computational studies on this compound are not extensively published, research on its derivatives provides a framework for understanding its molecular behavior.[5][6] Computational methods like Density Functional Theory (DFT) and molecular docking are instrumental in elucidating the structural and electronic properties and predicting the biological activity of picolinamide-based compounds.[5][7]

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the molecular structure, vibrational frequencies, and electronic properties of picolinamide (B142947) derivatives.[5] For a molecule like this compound, a typical DFT study would involve:

-

Geometry Optimization: Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to determine the most stable conformation.[5]

-

Vibrational Analysis: Calculation of vibrational frequencies to confirm the optimized structure as a true minimum on the potential energy surface and to aid in the interpretation of experimental infrared and Raman spectra.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity, kinetic stability, and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

A generalized workflow for performing a DFT analysis on a picolinamide derivative is depicted below.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein's active site.[7] For derivatives of this compound, docking studies have been instrumental in understanding their inhibitory mechanism against various kinases.[8] For instance, derivatives of N-methyl-picolinamide-4-thiol have been docked into the active site of Aurora-B kinase to rationalize their potent antiproliferative activities.[8]

A typical molecular docking workflow involves:

-

Preparation of the Protein Structure: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generating the 3D structure of the ligand (e.g., this compound derivative) and optimizing its geometry.

-

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein and score the different poses based on a scoring function.

-

Analysis of Results: Visualizing the best-docked poses to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

The logical relationship for a molecular docking study is illustrated below.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the amidation of a 4-chloropicolinic acid derivative.[9][10]

Method 1: From Methyl 4-chloropicolinate [9]

-

Reaction: Methyl 4-chloropicolinate is reacted with a solution of methylamine (B109427) in tetrahydrofuran (B95107) (THF) in the presence of magnesium chloride.

-

Procedure:

-

Dissolve 13 g (62.5 mmol) of methyl 4-chloropicolinate and 2.98 g (31.24 mmol) of dry magnesium chloride in THF.

-

After 5 minutes, add 110 mL of a 2M methylamine solution in THF dropwise over 10 minutes.

-

Stir the resulting suspension for 2 hours at room temperature.

-

Quench the reaction with 120 mL of water and 63 mL of 1N hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and evaporate the solvent to yield the product.

-

Method 2: From Pyridine-2-formic acid [10]

-

Reaction: A multi-step synthesis starting from pyridine-2-formic acid.

-

Procedure:

-

React pyridine-2-formic acid with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride.

-

Perform an esterification reaction with an alcohol to produce 4-chloropyridine-2-methyl formate (B1220265) hydrochloride.

-

React the ester with a 30% aqueous methylamine solution at room temperature for 2 hours.

-

Extract the product with ethyl acetate, wash with saturated brine, dry the organic phase, and remove the solvent under reduced pressure.

-

A schematic of a typical synthesis workflow is provided below.

Biological Evaluation Protocols

Derivatives of this compound have been extensively evaluated for their anticancer properties.[11][12] The following are generalized protocols based on these studies.

In Vitro Antiproliferative Assay (MTT Assay) [11]

-

Seed human cancer cell lines (e.g., HepG2, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (e.g., TUNEL Assay) [11]

-

Treat cancer cells with the test compound.

-

Fix and permeabilize the cells.

-

Label the fragmented DNA with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.

Potential Signaling Pathways and Mechanism of Action

While the direct mechanism of action of this compound is not fully elucidated, its role as a scaffold for kinase inhibitors suggests its potential involvement in modulating key signaling pathways implicated in cancer.[7] Derivatives of this compound have been shown to induce apoptosis and inhibit angiogenesis.[11][12]

Rhodium(III)-picolinamide complexes have been reported to inhibit cell proliferation through multiple modes, including cell cycle arrest, apoptosis, and autophagy.[13] They have also been shown to suppress cell metastasis via a FAK-regulated integrin β1-mediated pathway that leads to the suppression of EGFR expression.[13]

Furthermore, some picolinamide derivatives have been identified as inhibitors of Aurora-B kinase, a key regulator of mitosis.[8][14] Inhibition of this kinase can lead to defects in cell division and ultimately, cell death.

The potential signaling pathways implicated by the action of picolinamide derivatives are depicted below.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a foundational scaffold for the development of potent anticancer agents. While comprehensive theoretical and computational data on the parent molecule is still emerging, studies on its derivatives have provided valuable insights into its potential biological activities and mechanisms of action. This guide has summarized the available information on its physicochemical properties, synthesis, and biological evaluation, and has outlined the computational methodologies that can be applied to further investigate its properties. Future research focusing on in-depth computational analysis of this compound and experimental validation of its direct biological effects will be crucial in fully harnessing its therapeutic potential.

References

- 1. This compound | 220000-87-3 [chemicalbook.com]

- 2. This compound | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 220000-87-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]